4-(benzylsulfanyl)-3-nitrobenzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime
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Description
4-(benzylsulfanyl)-3-nitrobenzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime is a useful research compound. Its molecular formula is C21H16Cl2N2O3S and its molecular weight is 447.33. The purity is usually 95%.
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Scientific Research Applications
Photoacid Generators and Polymer Resists
Compounds similar to the one have been explored for their utility as photoacid generators in polymer resists. For example, the study by Plater et al. (2019) discusses the photochemical properties of bis-oxime and mono-oxime compounds, which undergo sulfonation reactions. These compounds, upon irradiation, release sulfonic acid, suggesting their potential use as photoacid generators in polymer resist formulations. This application is significant in the development of photolithography processes used in semiconductor manufacturing (Plater, Harrison, & Killah, 2019).
Oxidation Processes and Chemoselectivity
Loginova et al. (2011) researched the oxidation of polyfunctional sulfides, including those with structural similarities to the compound of interest, using chlorine dioxide. The study highlights the high chemoselectivity of the oxidation process, converting sulfides to sulfoxides. This finding is crucial for the synthesis of compounds with precise oxidative states, impacting their reactivity and potential applications in various chemical synthesis pathways (Loginova et al., 2011).
Synthetic Methodologies and Intermediate Compounds
The synthesis and application of oxime compounds as intermediates in organic synthesis have been a topic of interest. Aggarwal et al. (2006) developed a mild and efficient protocol for the oxidation of benzil-α-arylimino oximes, leading to the synthesis of quinoxaline-1-oxides. This study emphasizes the role of oxime derivatives as valuable intermediates for creating complex organic molecules, potentially including pharmaceuticals and organic materials (Aggarwal, Sumran, Saini, & Singh, 2006).
Conversion to Carbonyl Compounds
Kim et al. (2010) demonstrated the conversion of oximes to carbonyl compounds using 2-nitro-4,5-dichloropyridazin-3(2H)-one under microwave conditions. This process underscores the versatility of oxime derivatives in organic synthesis, offering a neutral, mild, and eco-friendly approach to obtain aldehydes and ketones from oximes. Such conversions are fundamental in the synthesis of a wide range of organic compounds (Kim et al., 2010).
Base Catalysed Rearrangements
Arava et al. (2007) reported on the novel base-catalysed rearrangement of sultone oximes to 1,2-benzisoxazole-3-methane sulfonate derivatives. This reaction pathway highlights the chemical flexibility of oxime compounds and their potential as intermediates in the synthesis of complex organic molecules, including those with pharmacological activities (Arava, Siripalli, Nadkarni, & Chinnapillai, 2007).
Properties
IUPAC Name |
(E)-1-(4-benzylsulfanyl-3-nitrophenyl)-N-[(3,4-dichlorophenyl)methoxy]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N2O3S/c22-18-8-6-17(10-19(18)23)13-28-24-12-16-7-9-21(20(11-16)25(26)27)29-14-15-4-2-1-3-5-15/h1-12H,13-14H2/b24-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLRORKFCRCLKV-WYMPLXKRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(C=C(C=C2)C=NOCC3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CSC2=C(C=C(C=C2)/C=N/OCC3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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